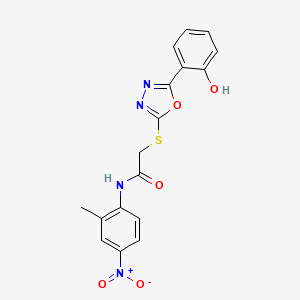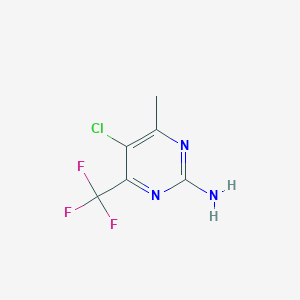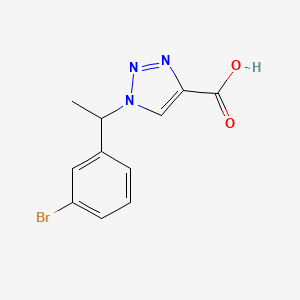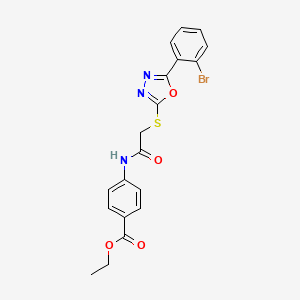
5-Bromo-2-chloro-4-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-iodopyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the stepwise halogenation of pyrimidine derivatives. For example, starting with 2-hydroxypyrimidine, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom. This is followed by chlorination using phosphorus oxychloride (POCl3) to replace the hydroxyl group with a chlorine atom. Finally, iodination can be achieved using hydroiodic acid (HI) or iodine in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are commonly used to form carbon-carbon bonds with aryl or alkynyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for nucleophilic substitution reactions.
Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products Formed
Substituted Pyrimidines: Various substituted pyrimidines can be synthesized by replacing the halogen atoms with different functional groups.
Bipyrimidines: Cross-coupling reactions can lead to the formation of bipyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-chloro-4-iodopyrimidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of nucleic acid interactions and as a building block for nucleoside analogs.
Medicine: It is involved in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials science .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-iodopyrimidine involves its reactivity due to the presence of halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-iodopyrimidine
- 5-Chloro-2-iodopyrimidine
- 5-Bromo-2-chloropyrimidine
Uniqueness
5-Bromo-2-chloro-4-iodopyrimidine is unique due to the presence of three different halogen atoms in the pyrimidine ring. This unique combination of halogens provides distinct reactivity and versatility in chemical synthesis compared to other similar compounds .
Propriétés
Formule moléculaire |
C4HBrClIN2 |
|---|---|
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
5-bromo-2-chloro-4-iodopyrimidine |
InChI |
InChI=1S/C4HBrClIN2/c5-2-1-8-4(6)9-3(2)7/h1H |
Clé InChI |
BRDGEYFSSXVEDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)



![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)


![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)





